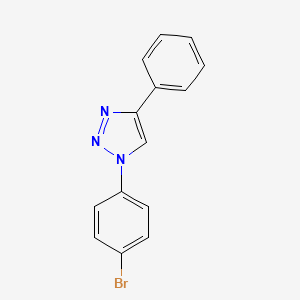
1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a 4-bromophenyl group and a phenyl group, making it a valuable molecule for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole can be synthesized through a [3+2] cycloaddition reaction between azides and alkynes. One common method involves the reaction of 4-bromoaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This is then reacted with phenylacetylene in the presence of a copper catalyst to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized triazole derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing drugs with antifungal, antibacterial, and anticancer properties.
Biological Studies: The compound is employed in studying enzyme inhibition and protein-ligand interactions.
Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . The bromophenyl and phenyl groups enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromophenyl)-4-phenyl-1H-1,2,4-triazole
- 1-(4-Bromophenyl)-4-phenyl-1H-1,3,4-triazole
- 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-thiadiazole
Uniqueness: 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs .
Eigenschaften
Molekularformel |
C14H10BrN3 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-4-phenyltriazole |
InChI |
InChI=1S/C14H10BrN3/c15-12-6-8-13(9-7-12)18-10-14(16-17-18)11-4-2-1-3-5-11/h1-10H |
InChI-Schlüssel |
FUHLSYNEUNRFQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)



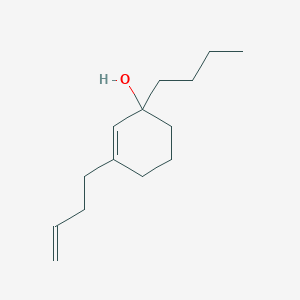
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)

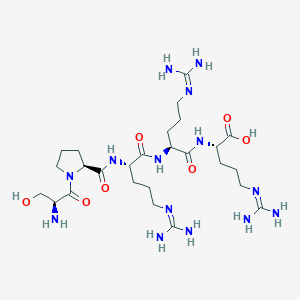
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
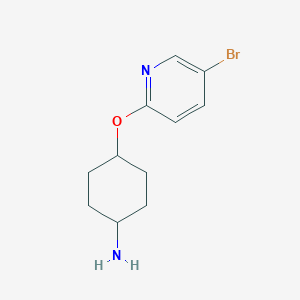
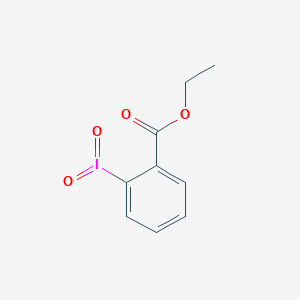

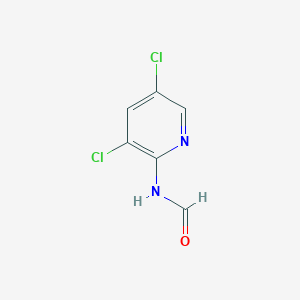
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
